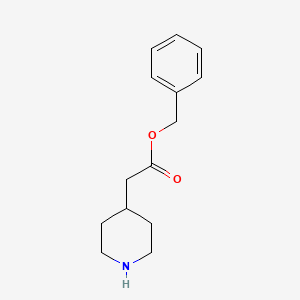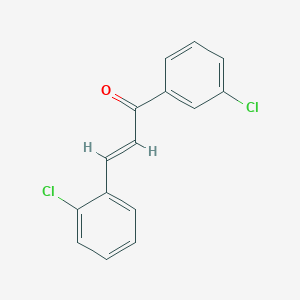
(2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as Clomazone, is an herbicide that is widely used in agriculture to control weeds. It belongs to the family of synthetic auxins, which are plant hormones that regulate growth and development. Clomazone is a selective herbicide, which means that it targets specific weeds while leaving the crop plants unharmed.
Mécanisme D'action
(2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one acts by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. Carotenoids protect the plant from oxidative damage caused by sunlight. Without carotenoids, the plant becomes vulnerable to oxidative stress, leading to the death of the plant. (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one selectively targets weeds that are sensitive to the inhibition of carotenoid biosynthesis, while leaving the crop plants unharmed.
Biochemical and Physiological Effects:
(2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been shown to have a broad spectrum of biochemical and physiological effects on plants. It affects the growth and development of the plant by altering the balance of auxins, which are plant hormones that regulate growth and development. (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one also affects the photosynthetic machinery of the plant by inhibiting the biosynthesis of carotenoids. In addition, (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been shown to affect the expression of genes involved in stress response and defense mechanisms in plants.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has several advantages as a tool for studying plant growth and development. Its selective herbicidal activity allows researchers to study the effects of auxins on plant growth and development without affecting the crop plants. (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is also relatively easy to use and has a long shelf life. However, there are also some limitations to the use of (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one in lab experiments. Its effects on plant growth and development can be affected by environmental factors such as light and temperature. In addition, the use of (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one in field experiments can have unintended effects on non-target species and the environment.
Orientations Futures
There are several future directions for the use of (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one in scientific research. One area of research is the development of new herbicides based on the structure of (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. Another area of research is the use of (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one as a tool to study the role of auxins in plant growth and development. In addition, there is a growing interest in the use of (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one as a tool to study the effects of environmental stress on plant growth and development. Finally, there is a need for further research on the environmental impact of (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one and its potential effects on non-target species.
Applications De Recherche Scientifique
(2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been extensively studied for its herbicidal activity and its effects on the environment. It has also been investigated for its potential use in cancer therapy. In recent years, there has been a growing interest in the use of (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one as a tool to study plant growth and development. Its selective herbicidal activity makes it a valuable tool to study the role of auxins in plant growth and development.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-6-3-5-12(10-13)15(18)9-8-11-4-1-2-7-14(11)17/h1-10H/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGAHMQRKMBGBK-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B3110460.png)
![4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B3110466.png)
![2-[(2-Methoxyphenyl)methoxy]acetic acid](/img/structure/B3110479.png)


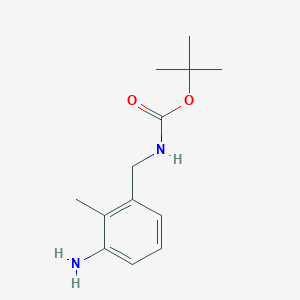
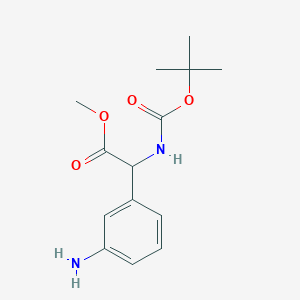
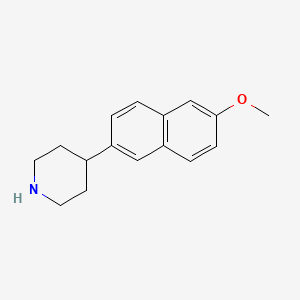
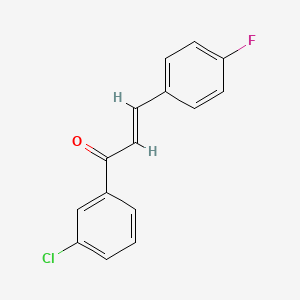
![tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3110518.png)
